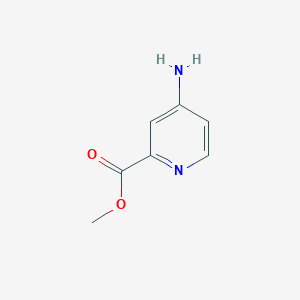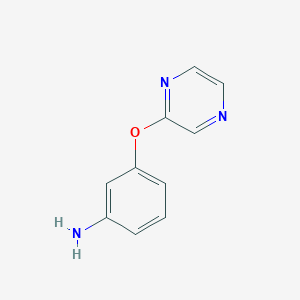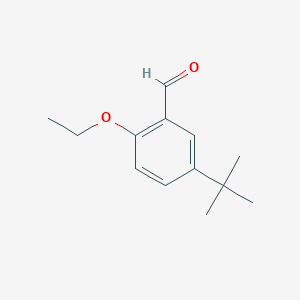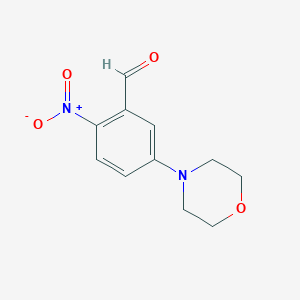![molecular formula C15H11F3O2 B1309244 3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 343604-08-0](/img/structure/B1309244.png)
3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde” is a chemical compound with the CAS Number: 343604-08-0 . It has a molecular weight of 280.25 and a linear formula of C15 H11 F3 O2 . It is typically stored at room temperature and has a physical form of liquid .
Molecular Structure Analysis
The molecular structure of “3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde” is represented by the linear formula C15 H11 F3 O2 . The InChI key can be found in the properties of the compound .Physical And Chemical Properties Analysis
“3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde” is a liquid at room temperature . It has a molecular weight of 280.25 and a linear formula of C15 H11 F3 O2 .Applications De Recherche Scientifique
Catalytic Oxidation of Benzyl Alcohol
The oxidation of benzyl alcohol to benzaldehyde is a significant transformation in the chemical industry due to the wide application of benzaldehyde in cosmetics, perfumery, food, dyestuff, agrochemical, and pharmaceutical industries. Various catalysts have been investigated to enhance the efficiency and selectivity of this reaction:
Sulfated Ti-SBA-15 Catalysts : A study demonstrated a threefold increase in the oxidative property of mesoporous Ti-SBA-15 by treatment with chlorosulfonic acid. This catalyst showed enhanced acidity leading to increased benzyl alcohol conversion to benzaldehyde without affecting selectivity, highlighting the importance of superacidic catalysts in the oxidation process (Rajesh Sharma, K. Soni, A. Dalai, 2012).
NiFe2O4 Nanoparticles : Another study explored the use of NiFe2O4 nanoparticles as a catalyst for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions. The synthesis approach and the catalytic activity assessment emphasized the potential of these nanoparticles in achieving high selectivity and conversion rates (Saddam Iraqui, Siddharth Kashyap, Md. Harunar Rashid, 2020).
Metal Organic Frameworks (MOFs) : MOFs have been utilized for their catalytic properties in the oxidation of benzyl alcohol. The study on M(bdc)(ted)0.5 (M = Co, Zn, Ni, Cu) MOFs revealed Co(bdc)(ted)0.5 achieved significant benzyl alcohol conversion and benzaldehyde selectivity using O2 as the oxidant, showcasing the role of metal ions in enhancing catalytic activity (Ling Peng, Shujie Wu, Xiaoyuan Yang, Jing Hu, Xiaoran Fu, Q. Huo, J. Guan, 2016).
Photocatalysis for Benzaldehyde Production
- Graphitic Carbon Nitride-Based Photocatalysis : The photocatalytic performance of graphitic carbon nitride (g-C3N4) nanosheets for benzaldehyde production was highlighted in a study that focused on the photo-oxidation reaction of benzyl alcohol in H2O under room temperature. This environmentally benign method emphasized the importance of developing synthetic processes for benzaldehyde production that avoid hazardous solvents (Lifu Wu, Sai An, Yu‐Fei Song, 2020).
Propriétés
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-5-1-4-12(7-13)10-20-14-6-2-3-11(8-14)9-19/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBDHTPFAFXIEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396413 |
Source


|
| Record name | 3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde | |
CAS RN |
343604-08-0 |
Source


|
| Record name | 3-[[3-(Trifluoromethyl)phenyl]methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343604-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1309161.png)

![ethyl N-{2-cyano-3-[(5-iodo-2-pyridinyl)amino]acryloyl}carbamate](/img/structure/B1309172.png)

![Ethyl 5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazino]-2,4-pentadienoate](/img/structure/B1309189.png)



![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309199.png)
![(E)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-pyridinyl)-2-propenenitrile](/img/structure/B1309208.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1309209.png)
![(Z)-2-(4-chlorobenzoyl)-3-[(2,2-dimethoxyethyl)amino]-3-(methylsulfanyl)-2-propenenitrile](/img/structure/B1309213.png)
![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(3-pyridinylmethyl)amino]-2-propenenitrile](/img/structure/B1309214.png)
